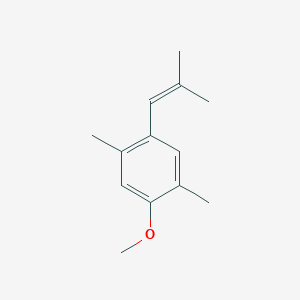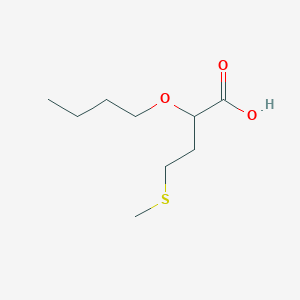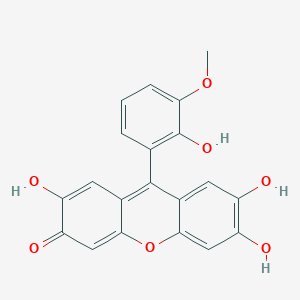
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one is a xanthene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a methoxyphenyl group, which contribute to its distinctive chemical properties.
準備方法
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of dyes and pigments.
作用機序
The mechanism by which 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to potential therapeutic effects. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
類似化合物との比較
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one can be compared with other xanthene derivatives, such as fluorescein and eosin. While these compounds share a similar core structure, the presence of different substituents, such as hydroxyl and methoxy groups, imparts unique chemical properties to each compound. For example, fluorescein is widely used as a fluorescent dye, whereas this compound is more specialized for metal chelation and potential therapeutic applications .
特性
CAS番号 |
847363-42-2 |
|---|---|
分子式 |
C20H14O7 |
分子量 |
366.3 g/mol |
IUPAC名 |
2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3 |
InChIキー |
RWZMGPUBPFBFDI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
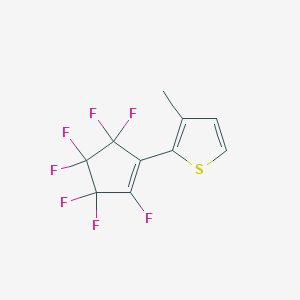
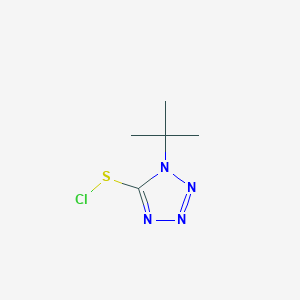
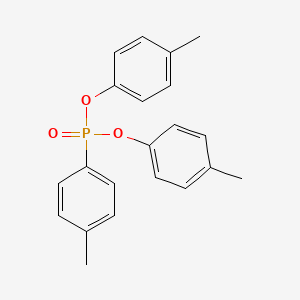
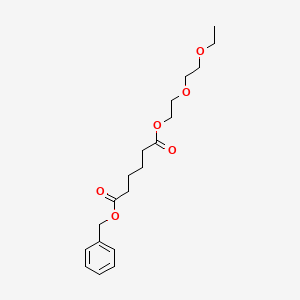
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
